Cas no 222530-29-2 (methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride)
methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Methyl cis-3-aminocyclopentanecarboxylate hydrochloride
- Methyl 3-aminocyclopentanecarboxylate hydrochloride
- Trans-Methyl 3-aMinocyclopentanecarboxylate hydrochloride
- Methyl 3-aminocyclopentanecarboxylate HCl
- AK144646
- methyl 3-aminocyclopentane-1-carboxylate hydrochloride
- Methyl 3-aminocyclopentane-1-carboxylate HCl
- AK173650
- AK172523
- CKMCJNXERREXFB-UHFFFAOYSA-N
- 7012AJ
- SB13055
- TRA0066974
- methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride
- XIA53029
- rac-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
- EN300-658777
- DB-353232
- Methylcis-3-AminocyclopentanecarboxylateHydrochloride
- DS-8095
- MFCD20925820
- methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
- AKOS025290313
- P15683
- 222530-29-2
- EX-A7779M
- (1R,3S)-Methyl-3-aminocyclopentane-1-carboxylate hydrochloride
- SCHEMBL1177622
- Z2309862002
- CS-0049307
- Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl
- CKMCJNXERREXFB-IBTYICNHSA-N
- EN300-7419173
- (1R,3S)-METHYL 3-AMINOCYCLOPENTANECARBOXYLATE HYDROCHLORIDE
- cis-Methyl 3-aminocyclopentanecarboxylate hydrochloride
- Cyclopentanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1), (1R,3S)-
- 180196-56-9
- Methyl cis-3-aminocyclopentane-1-carboxylate HCl
- Cis Methyl 3-aMinocyclopentanecarboxylate hydrochloride
- methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride
- 849-409-3
- 820-116-2
- FHA19656
-
- MDL: MFCD27922569
- Inchi: 1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1
- InChI Key: CKMCJNXERREXFB-IBTYICNHSA-N
- SMILES: Cl.O(C)C([C@@H]1CC[C@@H](C1)N)=O
Computed Properties
- Exact Mass: 179.0713064g/mol
- Monoisotopic Mass: 179.0713064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 136
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3
methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-658777-100mg |
rac-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride |
222530-29-2 | 95.0% | 100mg |
$88.0 | 2022-10-09 | |
| Enamine | EN300-658777-250mg |
rac-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride |
222530-29-2 | 95.0% | 250mg |
$126.0 | 2022-10-09 | |
| Enamine | EN300-658777-500mg |
rac-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride |
222530-29-2 | 95.0% | 500mg |
$199.0 | 2022-10-09 | |
| Enamine | EN300-658777-1000mg |
rac-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride |
222530-29-2 | 95.0% | 1g |
$255.0 | 2022-10-09 | |
| Enamine | EN300-658777-2500mg |
rac-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride |
222530-29-2 | 95.0% | 2500mg |
$371.0 | 2022-10-09 | |
| Enamine | EN300-658777-5000mg |
rac-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride |
222530-29-2 | 95.0% | 5g |
$562.0 | 2022-10-09 | |
| Enamine | EN300-658777-10000mg |
rac-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride |
222530-29-2 | 95.0% | 10g |
$945.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y03135-1g |
Methyl cis-3-Aminocyclopentanecarboxylate Hydrochloride |
222530-29-2 | 95% | 1g |
¥979.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y03135-5g |
Methyl cis-3-Aminocyclopentanecarboxylate Hydrochloride |
222530-29-2 | 95% | 5g |
¥2929.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y03135-10g |
Methyl cis-3-Aminocyclopentanecarboxylate Hydrochloride |
222530-29-2 | 95% | 10g |
¥4899.0 | 2024-07-16 |
methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride Suppliers
methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride
Introduction to Methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride (CAS No. 222530-29-2)
Methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride (CAS No. 222530-29-2) is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug development and biochemical research. This compound, characterized by its cyclopentane ring substituted with an amino group at the 3-position and a carboxylate group at the 1-position, along with a methyl ester moiety, exhibits unique chemical and biological properties that make it a valuable intermediate in synthetic chemistry.
The structure of Methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride contributes to its remarkable reactivity and functionality. The presence of both an amino group and a carboxylate group allows for various chemical transformations, including amidation, esterification, and coupling reactions, which are pivotal in the synthesis of more complex molecules. Additionally, the cyclopentane ring provides steric constraints that can influence the conformation and biological activity of the compound, making it a promising candidate for designing novel bioactive agents.
In recent years, Methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride has garnered attention in the pharmaceutical industry due to its role as a key intermediate in the synthesis of peptidomimetics and protease inhibitors. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacokinetic properties. These compounds are particularly valuable in the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. The ability of Methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride to serve as a building block for such mimetics underscores its importance in medicinal chemistry.
Moreover, the compound has been explored in the development of protease inhibitors, which are essential in targeting enzymes involved in viral replication and cellular processes. Proteases play a crucial role in various biological pathways, and inhibiting their activity can lead to therapeutic benefits. The unique structural features of Methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride make it an ideal candidate for designing potent and selective protease inhibitors. For instance, its cyclopentane ring can be tailored to fit into the active site of target proteases, while the amino and carboxylate groups can interact with other critical residues, enhancing binding affinity.
Recent studies have also highlighted the potential of Methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride in the development of drugs targeting neurological disorders. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors has been investigated in several preclinical studies. These studies suggest that derivatives of Methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride could be effective in treating conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. The precise tuning of its chemical structure allows researchers to optimize its pharmacological properties for specific therapeutic applications.
The synthesis of Methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group modifications such as esterification and salt formation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Additionally, green chemistry principles have been increasingly applied to minimize waste and improve sustainability in its synthesis.
In conclusion, Methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride (CAS No. 222530-29-2) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features enable diverse chemical transformations and biological activities, making it a valuable intermediate for synthesizing peptidomimetics, protease inhibitors, and drugs for neurological disorders. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is expected to grow further.
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